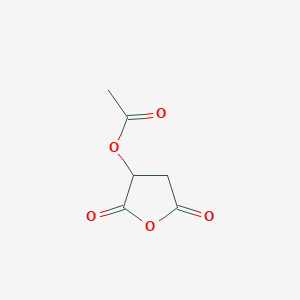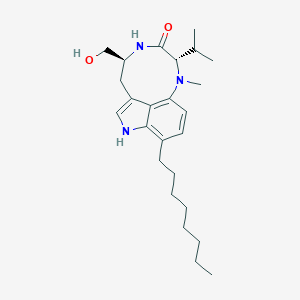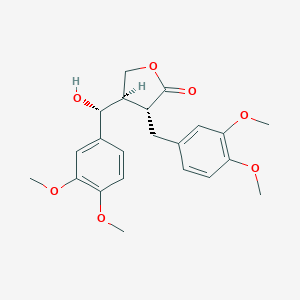
4'-tert-Butyldimethylsilyl-6-hydroxy-Raloxifen
Übersicht
Beschreibung
4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene (or 4'-TBDMS-6-OH-Raloxifene) is a synthetic derivative of the naturally occurring drug, raloxifene, which is a selective estrogen receptor modulator (SERM) used to treat and prevent osteoporosis. 4'-TBDMS-6-OH-Raloxifene is a novel compound with potential applications in a variety of therapeutic areas, including cancer, cardiovascular disease, and osteoporosis.
Wissenschaftliche Forschungsanwendungen
Synthese von Raloxifen-6-glucuronid
Verbindung 4 wird zur Synthese von Raloxifen-6-glucuronid verwendet . Raloxifen ist ein Medikament zur Vorbeugung und Behandlung von Osteoporose bei Frauen nach der Menopause, und dieses Glucuronid-Derivat könnte potenzielle Anwendungen in der Erforschung des Arzneimittelstoffwechsels haben.
Schutz von Hydroxylfunktionen
Die tert-Butyldimethylsilyl-(TBDMS)-Gruppe in Verbindung 4 ist als eine der nützlichsten Schutzmethoden in der organischen Synthese anerkannt . Es kann leicht an Alkohole eingeführt und von diesen entfernt werden, was es in komplexen Synthesewegen wertvoll macht.
Oxidative Entschützung
Die Forschung hat gezeigt, dass TBDMS-Ether unter Verwendung von in situ erzeugtem Tetraethylammonium-Superoxid unter Mikrowellenbestrahlung oxidativ zu ihren entsprechenden Carbonylverbindungen entschützt werden können . Dieser Prozess könnte auf Verbindung 4 angewendet werden, was möglicherweise neue Syntheserouten eröffnet.
Synthese von Tetrahydro-[1,2,3]triazolo[1,5-a]pyridin-Derivaten
Die tert-Butyldimethylsilyl-Gruppe in Verbindung 4 könnte möglicherweise bei der Synthese von 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridin-Derivaten verwendet werden . Diese Verbindungen haben eine breite Palette von Anwendungen in der pharmazeutischen Chemie.
Untersuchung der Superoxidchemie
Die Reaktion von TBDMS-Ethern mit in situ erzeugtem Tetraethylammonium-Superoxid wurde im Rahmen laufender Forschungsarbeiten zur Superoxidchemie untersucht . Verbindung 4 könnte möglicherweise in diesen Studien verwendet werden.
Entwicklung neuer Entschützungsstrategien
Die Leichtigkeit, mit der die TBDMS-Gruppe an Alkohole hinzugefügt und von diesen entfernt werden kann, macht Verbindung 4 zu einem potenziellen Kandidaten für die Entwicklung neuer Entschützungsstrategien in der organischen Synthese .
Wirkmechanismus
Target of Action
It is a reaction product of raloxifene , which is known to primarily target estrogen receptors .
Mode of Action
Raloxifene is known to act as a selective estrogen receptor modulator .
Biochemical Pathways
Raloxifene is known to modulate the activity of estrogen receptors, which are involved in a variety of biological processes .
Pharmacokinetics
As a derivative of raloxifene, it may have similar pharmacokinetic properties .
Result of Action
Raloxifene is known to have tissue-selective effects due to its selective modulation of estrogen receptors .
Action Environment
Like all drugs, its action and efficacy may be influenced by a variety of factors, including the patient’s physiological condition, the presence of other drugs, and environmental factors .
Eigenschaften
IUPAC Name |
[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-6-hydroxy-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-16-11-25(12-17-28)33-31(29-18-13-26(36)23-30(29)40-33)32(37)24-9-14-27(15-10-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSIXGNGLSNJGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41NO4SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442305 | |
| Record name | 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174264-46-1 | |
| Record name | 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


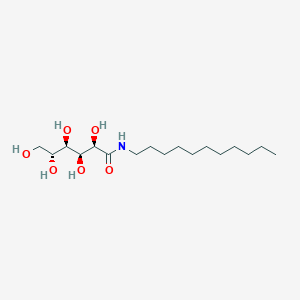

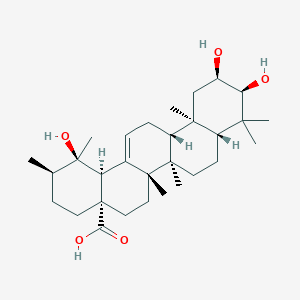


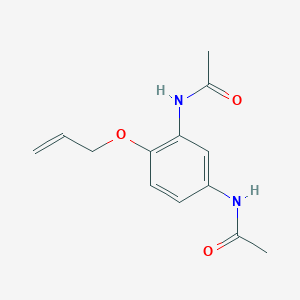
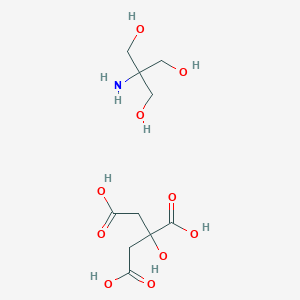

![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide](/img/structure/B19225.png)
